8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine (hydrochloride) is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions of α-bromocarbonyl compounds with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Other methods include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods: Industrial production of these compounds often employs solid support catalysts such as Al2O3 and TiCl4 to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine (hydrochloride) can undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine (hydrochloride) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and interference with cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to other similar compounds, 8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine (hydrochloride) is unique due to the presence of the fluorine atom at the 8-position and the methyl group at the 2-position.
Eigenschaften
Molekularformel |
C8H9ClFN3 |
---|---|
Molekulargewicht |
201.63 g/mol |
IUPAC-Name |
8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C8H8FN3.ClH/c1-5-3-12-4-6(10)2-7(9)8(12)11-5;/h2-4H,10H2,1H3;1H |
InChI-Schlüssel |
SPQKFZPMRYIWMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=C(C=C(C2=N1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.